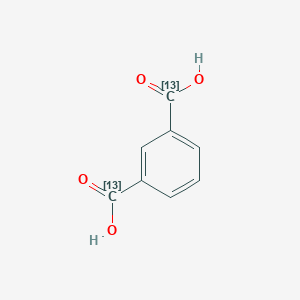

benzene-1,3-dicarboxylic acid

Overview

Description

Benzene-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 168.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Benzene(dicarboxylic acid-13C2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzene(dicarboxylic acid-13C2) can be synthesized through several methods. One common approach involves the oxidation of meta-xylene using a strong oxidizing agent such as potassium permanganate or nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzene(dicarboxylic acid-13C2) often involves the catalytic oxidation of meta-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzene(dicarboxylic acid-13C2) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1,3-Benzene(dicarboxylic acid-13C2) has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of high-performance materials such as polyesters and resins

Mechanism of Action

The mechanism by which 1,3-Benzene(dicarboxylic acid-13C2) exerts its effects depends on its specific application. In isotopic labeling studies, the carbon-13 atoms allow researchers to track the compound’s movement and transformation within a system. This helps in understanding metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Phthalic acid (1,2-benzenedicarboxylic acid): Differentiated by the position of the carboxyl groups on the benzene ring.

Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups at the 1 and 4 positions.

Uniqueness

1,3-Benzene(dicarboxylic acid-13C2) is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in research applications that require precise tracking and analysis of chemical processes .

Biological Activity

Benzene-1,3-dicarboxylic acid, commonly known as isophthalic acid, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two carboxylic acid groups attached to a benzene ring. This structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H6O4 |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

Antibacterial Properties

Research has shown that this compound and its derivatives exhibit significant antibacterial activity. A notable study demonstrated that derivatives of this compound act as competitive inhibitors of the bacterial MurD enzyme, which is crucial for peptidoglycan biosynthesis in bacteria. The inhibition of MurD disrupts bacterial cell wall synthesis, making it a potential target for developing new antibacterial agents .

Key Findings:

- Inhibition of MurD and MurE Enzymes: Compounds derived from this compound were found to inhibit MurD and MurE ligases effectively, suggesting their potential as antibacterial drugs .

- Structure-Activity Relationship (SAR): The study emphasized the importance of structural modifications in enhancing the inhibitory activity against these enzymes, highlighting the potential for rational drug design .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study explored the effects of this compound derivatives on human cancer cell lines. The results indicated that specific modifications to the carboxylic groups enhanced cytotoxicity against breast cancer cells while exhibiting minimal toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: As mentioned earlier, its derivatives inhibit key bacterial enzymes involved in cell wall synthesis.

- Cell Cycle Modulation: Some derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Antioxidant Activity: Certain structural variants exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Research Findings and Implications

The exploration of this compound's biological activities has led to promising findings that could impact drug development:

- Antibacterial Drug Development: The ability to inhibit MurD and MurE enzymes positions this compound as a lead compound for novel antibacterial therapies.

- Cancer Therapeutics: The anticancer potential opens avenues for developing targeted therapies that leverage its ability to induce apoptosis in tumor cells.

- Further Research Directions: Ongoing studies are focusing on optimizing the structure of this compound derivatives to enhance their efficacy and selectivity against specific biological targets.

Properties

IUPAC Name |

benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583907 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112043-90-0 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112043-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.